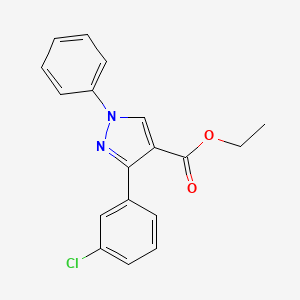
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the pyridine class of compounds and has been shown to have potent activity against a variety of targets.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide involves the inhibition of PARP and CK2. Inhibition of PARP prevents the repair of DNA damage, which can enhance the effectiveness of chemotherapy in cancer treatment. Inhibition of CK2 can lead to the inhibition of cell proliferation and the induction of apoptosis, making it a potential target for cancer therapy.
Biochemical and Physiological Effects
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. Inhibition of PARP can lead to the accumulation of DNA damage, which can enhance the effectiveness of chemotherapy in cancer treatment. Inhibition of CK2 can lead to the inhibition of cell proliferation and the induction of apoptosis, making it a potential target for cancer therapy. N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide for lab experiments include its potent activity against a variety of targets, its relatively simple synthesis, and its potential therapeutic applications. The limitations of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide for lab experiments include its limited solubility and potential toxicity.
Direcciones Futuras
For research on N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide include the development of more potent and selective inhibitors, the exploration of its potential therapeutic applications in cancer and other diseases, and the investigation of its mechanism of action and biochemical effects. Further studies are also needed to evaluate the safety and toxicity of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide in vivo.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide involves the reaction of 2-methoxybenzaldehyde with 3-cyano-4,6-dimethyl-2-chloropyridine in the presence of a base. This reaction produces the intermediate 3-cyano-4,6-dimethyl-2-(2-methoxyphenyl)pyridine, which is then converted to N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide through the addition of an acetyl group.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a variety of targets, including the enzyme poly(ADP-ribose) polymerase (PARP) and the protein kinase CK2. PARP is an enzyme involved in DNA repair, and inhibition of PARP has been shown to enhance the effectiveness of chemotherapy in cancer treatment. CK2 is a protein kinase that is involved in a variety of cellular processes, and inhibition of CK2 has been shown to have potential therapeutic applications in cancer and other diseases.
Propiedades
IUPAC Name |
N-(3-cyano-4,6-dimethylpyridin-2-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-9-12(2)19-17(14(11)10-18)20(13(3)21)15-7-5-6-8-16(15)22-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSVTQFYOMDXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C2=CC=CC=C2OC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)

![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)

![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)
![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)
![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)

![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)
